molecular formula C15H22O B7782034 Nootkatone CAS No. 91416-23-8

Nootkatone

Cat. No.: B7782034
CAS No.: 91416-23-8
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-JMSVASOKSA-N
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Description

Nootkatone is an organic compound classified as a sesquiterpenoid, which means it is a C15 derivative containing an oxygen-containing functional group (a ketone). It is most famously known for its strong grapefruit-like aroma and is a valuable aroma compound found in grapefruit. This compound was originally isolated from the wood of the Alaskan yellow cedar, Cupressus nootkatensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nootkatone can be synthesized through the allylic oxidation of valencene, another sesquiterpene. One efficient method involves the use of hydrogen peroxide and amphiphilic molybdate ions in a one-pot synthesis. This process proceeds through three cascade reactions: singlet oxygenation of valencene, Schenck rearrangement of the hydroperoxide, and dehydration of the hydroperoxide into this compound .

Industrial Production Methods

Commercial production of this compound often involves biotransformation processes. For example, the yeast Yarrowia lipolytica can transform valencene into this compound. The product can then be separated and purified using high-speed counter-current chromatography (HSCCC) with a solvent system of n-hexane/methanol/water .

Chemical Reactions Analysis

Types of Reactions

Nootkatone undergoes various chemical reactions, including:

    Oxidation: The conversion of valencene to this compound itself is an example of allylic oxidation.

    Reduction: this compound can be reduced to form nootkatol.

    Substitution: It can undergo substitution reactions at the allylic position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and molybdate ions are commonly used.

    Reduction: Catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: this compound is the major product.

    Reduction: Nootkatol is formed.

    Substitution: Depending on the nucleophile, various substituted products can be obtained.

Scientific Research Applications

Nootkatone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Valencene: The precursor to nootkatone, known for its orange-like aroma.

    Carvacrol: Another natural product with insect repellent properties.

    Citronella: A plant-based oil used as an insect repellent.

Uniqueness

This compound stands out due to its strong grapefruit-like aroma and its effectiveness as an insect repellent and insecticide. Unlike citronella and carvacrol, this compound has a longer-lasting repellent effect and does not persist in the environment .

Properties

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

>1 (Air = 1)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS No.

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
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Record name Nootkatone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nootkatone, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
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Record name Nootkatone
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Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
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Record name NOOTKATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name NOOTKATONE, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nootkatone
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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